1-Chloro 2-acetylaminonaphthalene
Description
1-Chloro-2-acetylaminonaphthalene is a naphthalene derivative substituted with a chlorine atom at the 1-position and an acetylamino (-NHCOCH₃) group at the 2-position. This compound combines the aromatic stability of naphthalene with functional groups that confer distinct electronic and steric properties. The chlorine atom is electron-withdrawing, while the acetylamino group, though slightly electron-withdrawing due to the acetyl moiety, can participate in hydrogen bonding.
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
N-(1-chloronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H10ClNO/c1-8(15)14-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3,(H,14,15) |
InChI Key |
QOAWIRWAKRXQER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Chloro-2-methylnaphthalene
Molecular Formula : C₁₁H₉Cl
Molecular Weight : 176.643 g/mol .
- Substituent Effects: The methyl group at the 2-position is electron-donating, increasing electron density on the aromatic ring compared to the acetylamino group in the target compound. This difference alters reactivity in electrophilic substitution reactions.
- Applications : Methyl-substituted naphthalenes are often used as intermediates in organic synthesis and dye manufacturing.
1-Chloronaphthalen-2-amine
Molecular Formula : C₁₀H₈ClN
Molecular Weight : 177.63 g/mol .
- Substituent Effects: The amine group (-NH₂) is strongly electron-donating, making the aromatic ring more reactive toward electrophiles than the acetylamino derivative.
- Physical Properties: Boiling point: 322.7°C at 760 mmHg; vapor pressure: 0.000275 mmHg at 25°C . The acetylamino group in the target compound would likely increase melting point due to hydrogen bonding.
- Safety : The amine group may pose higher toxicity risks compared to the acetylated derivative, as primary amines are more reactive and prone to forming hazardous metabolites .
1-(Chloromethyl)naphthalene
Molecular Formula : C₁₁H₉Cl
Molecular Weight : 176.64 g/mol .
- Applications: Chloromethyl derivatives are intermediates in polymer chemistry and crosslinking agents, whereas acetylamino derivatives may see use in drug design due to their hydrogen-bonding capability.
Comparative Data Table
Reactivity and Toxicological Profiles
- Electrophilic Reactivity: The acetylamino group in 1-chloro-2-acetylaminonaphthalene deactivates the ring less than a nitro group but more than a methyl group, directing incoming electrophiles to specific positions .
- Toxicity: Chlorinated naphthalenes are generally associated with hepatotoxicity and carcinogenicity. Acetylamino groups may reduce acute toxicity compared to primary amines, as seen in safety data for 2-amino-1-chloronaphthalene, which requires stringent handling protocols .
Analytical Methods
- GC/MS and HPLC: Chlorinated naphthalenes are typically analyzed using GC/MS after extraction with methylene chloride, achieving detection limits of ~10 µg/L in water . Acetylamino derivatives may require derivatization for volatility in GC analysis.
- Spectroscopy: IR and NMR spectra would differ significantly between compounds due to substituent-specific absorption bands (e.g., N-H stretches in acetylamino vs. C-Cl in chloromethyl derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
